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Introduction: The Role of Labrafil in Modern
Pharmaceutics
Labrafil® is a series of non-ionic, water-dispersible surfactants derived from well-characterized

PEG-esters and a glyceride fraction.[1] These excipients are instrumental in overcoming one of

the most significant challenges in pharmaceutical development: the poor aqueous solubility of

active pharmaceutical ingredients (APIs). As a key component in lipid-based formulations,

Labrafil plays a pivotal role in enhancing the oral bioavailability of drugs, particularly those

belonging to the Biopharmaceutical Classification System (BCS) Class II, which are

characterized by low solubility and high permeability.[2][3][4][5][6]

This technical guide provides an in-depth overview of Labrafil, focusing on its physicochemical

properties, its application in self-emulsifying drug delivery systems (SEDDS), detailed

experimental protocols for formulation and characterization, and the underlying mechanisms of

bioavailability enhancement.

Physicochemical Properties of Labrafil
The Labrafil series primarily includes Labrafil M 1944 CS and Labrafil M 2125 CS, each with

distinct compositions and properties tailored for specific formulation needs.[3]

Table 1: Core Physicochemical Properties of Labrafil M 1944 CS and Labrafil M 2125 CS
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Property Labrafil M 1944 CS Labrafil M 2125 CS Reference

Chemical Name
Oleoyl polyoxyl-6

glycerides

Linoleoyl Polyoxyl-6

glycerides
[7]

Composition

Mono-, di-, and

triglycerides and PEG-

6 mono- and diesters

of oleic (C18:1) acid.

Mono-, di-, and

triglycerides and PEG-

6 mono- and diesters

of linoleic (C18:2)

acid.

[8]

Appearance Oily liquid Oily liquid [7]

HLB Value Approx. 9 Approx. 9 [9]

Primary Function

Solubilizer,

bioavailability

enhancer, self-

emulsifier (SEDDS),

co-emulsifier.

Solubilizer,

bioavailability

enhancer, self-

emulsifier (SEDDS).

[7]

Table 2: Fatty Acid Composition of Labrafil M 1944 CS and Labrafil M 2125 CS

Fatty Acid
Labrafil M 1944 CS
(%)

Labrafil M 2125 CS
(%)

Reference

Palmitic acid (C16:0) 4.0 - 9.0 9.0 - 15.0 [8]

Stearic acid (C18:0) 1.5 - 5.0 2.0 - 5.0 [8]

Oleic acid (C18:1) 55.0 - 65.0 20.0 - 30.0 [8]

Linoleic acid (C18:2) 18.0 - 28.0 50.0 - 60.0 [8]

Linolenic acid (C18:3) < 2.0 < 2.0 [8]

Application in Self-Emulsifying Drug Delivery
Systems (SEDDS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.gattefosse.com/pharmaceuticals/product-finder/labrafil-m-1944-cs
https://www.rsc.org/suppdata/c7/nr/c7nr08488a/c7nr08488a1.pdf
https://www.gattefosse.com/pharmaceuticals/product-finder/labrafil-m-1944-cs
https://www.oatext.com/feasibility-of-self-emulsifying-drug-delivery-system-for-dissolution-enhancement-of-indapamide.php
https://www.gattefosse.com/pharmaceuticals/product-finder/labrafil-m-1944-cs
https://www.benchchem.com/product/b13420309?utm_src=pdf-body
https://www.benchchem.com/product/b13420309?utm_src=pdf-body
https://www.rsc.org/suppdata/c7/nr/c7nr08488a/c7nr08488a1.pdf
https://www.rsc.org/suppdata/c7/nr/c7nr08488a/c7nr08488a1.pdf
https://www.rsc.org/suppdata/c7/nr/c7nr08488a/c7nr08488a1.pdf
https://www.rsc.org/suppdata/c7/nr/c7nr08488a/c7nr08488a1.pdf
https://www.rsc.org/suppdata/c7/nr/c7nr08488a/c7nr08488a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13420309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Labrafil is a cornerstone excipient in the formulation of SEDDS, which are isotropic mixtures of

oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon

gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[10][11] This self-

emulsification process leads to the formation of small lipid droplets, significantly increasing the

surface area for drug dissolution and absorption.[11]

Quantitative Data from Formulation Studies
The following tables summarize key quantitative data from various studies that have utilized

Labrafil in the development of SEDDS for different APIs.

Table 3: Solubility of Various Drugs in Labrafil

Drug Labrafil Type Solubility (mg/mL) Reference

Ibuprofen Labrafil M 2125 CS 450.3 ± 5.2 [12]

Erlotinib Labrafil M 2125 CS 35.8 ± 1.2 [13][14]

Valsartan Labrafil M 1944 CS High (qualitative) [3]

Resveratrol-

Phospholipid Complex
Labrafil M 1944 CS High (qualitative) [15]

Table 4: Particle Size and Polydispersity Index (PDI) of Labrafil-based SEDDS
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Drug

Labrafil
Type &
Concentrati
on

Co-
excipients

Particle
Size (nm)

PDI Reference

Carvedilol

Labrafil M

1944 CS (in

S/CoS mix)

Oleic acid,

Labrafac PG,

Poloxamer/H

PMC

150 - 450 0.2 - 0.5 [10]

Indapamide

Labrafil M

1944 CS (in

lipid blend)

Labrasol,

Capryol 90
170 - 250 < 0.4 [9]

Erlotinib

Labrafil M

2125 CS

(5%)

Labrasol

(65%),

Transcutol

HP (30%)

~150 ~0.2 [13][14]

Ibuprofen

Labrafil M

2125 CS (Oil

phase)

Cremophor

RH40, Plurol

oleique

177.5 0.23 [12]

Furosemide Not Specified Not Specified 115 ± 4.5 0.12 [16]

Table 5: In Vitro Drug Release from Labrafil-based SEDDS
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Drug
Formulation
Details

Dissolution
Medium

% Drug
Release (Time)

Reference

Carvedilol

Labrafil M 1944

CS based

SEDDS with

HPMC

Not specified > 90% (24h) [10]

Indapamide

Labrafil M 1944

CS based

SEDDS

Water

Significantly

higher than

unprocessed

drug (>80% in 90

min)

[9]

Erlotinib

Solid SEDDS

with Labrafil M

2125 CS

Phosphate buffer

(pH 6.8) with

0.1% Tween 80

~100% (15-30

min)
[13]

Valsartan

Solid SNEDDS

with Labrafil M

1944 CS

Not specified
58.39% ± 1.88 (5

min)
[3]

Furosemide Liquid SEDDS
Phosphate buffer

pH 6.8
> 90% (120 min) [16]

Experimental Protocols
Preparation of Labrafil-based SEDDS
This protocol describes the general procedure for preparing a liquid self-emulsifying drug

delivery system.

Excipient Screening:

Determine the solubility of the API in various oils (including Labrafil), surfactants, and co-

surfactants. An excess amount of the drug is added to a known volume of the excipient,

and the mixture is agitated at a controlled temperature (e.g., 37°C) for a specified period

(e.g., 72 hours).[13][14]
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The samples are then centrifuged, and the supernatant is analyzed for drug content using

a validated analytical method (e.g., HPLC).

Formulation Preparation:

Accurately weigh the required amounts of the selected oil (e.g., Labrafil), surfactant, and

co-surfactant.[12]

Add the API to the mixture of excipients.

The components are mixed using a vortex mixer or magnetic stirrer until a clear and

homogenous solution is obtained. Gentle heating (e.g., 40°C) may be applied to facilitate

the dissolution of the API.[12]

Construction of Pseudo-Ternary Phase Diagrams
Pseudo-ternary phase diagrams are constructed to identify the self-emulsifying regions of

different excipient combinations.

Preparation of Surfactant/Co-surfactant (S/CoS) Mixtures:

Prepare mixtures of the selected surfactant and co-surfactant at different weight ratios

(e.g., 1:2, 1:1, 2:1).[17]

Titration:

Prepare mixtures of the oil phase (e.g., Labrafil) and the S/CoS mixture at various weight

ratios (from 9:1 to 1:9).

Each mixture is then titrated dropwise with an aqueous phase (e.g., distilled water) under

constant, gentle agitation.

The point at which the mixture becomes turbid is noted. The titration is continued until a

clear, monophasic solution is formed again, and the amount of aqueous phase added is

recorded.

Diagram Construction:
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The weight percentages of the oil, S/CoS mixture, and aqueous phase at the points of

phase transition are calculated and plotted on a ternary phase diagram to delineate the

self-emulsifying region.[15]

Characterization of SEDDS
Sample Preparation:

Dilute the SEDDS formulation (e.g., 100-fold) with a suitable aqueous medium (e.g.,

distilled water).[12][13]

Measurement:

Analyze the diluted sample using a dynamic light scattering (DLS) instrument (e.g.,

Zetasizer Nano ZS) at a fixed scattering angle (e.g., 90°) and temperature (e.g., 25°C).[13]

[14]

The Z-average particle size and the PDI are recorded. Measurements are typically

performed in triplicate.

Apparatus Setup:

Use a USP dissolution apparatus II (paddle method).[13]

Fill the dissolution vessels with a specified volume (e.g., 900 mL) of a suitable dissolution

medium (e.g., phosphate buffer pH 6.8). Maintain the temperature at 37 ± 0.5°C and the

paddle speed at a constant rate (e.g., 50 rpm).[13]

Sample Introduction:

Introduce a known amount of the SEDDS formulation (equivalent to a specific dose of the

API) into the dissolution medium.[13]

Sampling and Analysis:

Withdraw aliquots of the dissolution medium at predetermined time intervals.

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
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Filter the samples and analyze for drug content using a suitable analytical method (e.g.,

UV-Vis spectrophotometry or HPLC).

In Vitro Lipolysis Testing
This test simulates the digestion of the lipid formulation in the small intestine to predict its in

vivo performance.

Dispersion:

Disperse the SEDDS formulation in a lipolysis medium (simulating fasted intestinal fluid) at

37°C with stirring.[18]

Digestion Initiation:

Add a pancreatin solution to the dispersion to initiate the digestion process.[18]

Monitoring and Sampling:

Monitor the digestion by titrating the released free fatty acids with NaOH using a pH-stat

apparatus to maintain a constant pH.

At specific time points, withdraw aliquots and immediately add an enzyme inhibitor to stop

the reaction.

Phase Separation and Analysis:

Centrifuge the aliquots to separate the aqueous phase, oily phase, and pellet.

Analyze the drug content in each phase to determine the distribution and solubilization of

the API during digestion.

Mechanism of Bioavailability Enhancement
The primary mechanism by which Labrafil enhances the oral bioavailability of poorly soluble

drugs is through the formation of a fine emulsion in the gastrointestinal tract. This process

significantly increases the dissolution rate and maintains the drug in a solubilized state, which

is a prerequisite for absorption. Furthermore, the components of Labrafil, particularly the long-
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chain fatty acids, may interact with the intestinal enterocytes, potentially leading to a transient

and reversible opening of tight junctions, thereby facilitating paracellular drug transport. There

is also evidence to suggest that lipid-based formulations can promote lymphatic transport of

highly lipophilic drugs, which bypasses the hepatic first-pass metabolism, further contributing to

increased systemic bioavailability.[1]

Visualizations
Experimental Workflow for SEDDS Formulation and
Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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